molecular formula C29H19FN2OS2 B301433 N-(2-{[(4-fluoro-1-naphthyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)-1-naphthamide

N-(2-{[(4-fluoro-1-naphthyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)-1-naphthamide

Cat. No. B301433
M. Wt: 494.6 g/mol
InChI Key: DUYFQDOYPYWYER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-{[(4-fluoro-1-naphthyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)-1-naphthamide, commonly known as FNB-TNB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. FNB-TNB is a thiol-reactive fluorescent probe that can be used to label proteins and peptides, making it a valuable tool for studying biological processes.

Mechanism of Action

FNB-TNB works by reacting with thiol groups on proteins and peptides, forming a covalent bond and labeling the molecule with a fluorescent tag. The fluorescent tag allows the labeled molecule to be visualized and tracked in biological systems, providing valuable information about its behavior and interactions.
Biochemical and Physiological Effects:
FNB-TNB is a relatively small molecule that does not have significant biochemical or physiological effects on its own. However, it can be used to label proteins and peptides that may have important biochemical and physiological effects in biological systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of FNB-TNB is its versatility. It can be used to label a wide range of proteins and peptides, making it a valuable tool for studying biological processes. Additionally, FNB-TNB is a relatively stable compound that can be stored for long periods of time without significant degradation.
One limitation of FNB-TNB is that it requires the presence of thiol groups on proteins and peptides in order to label them. This means that it may not be suitable for studying molecules that do not have thiol groups or that have a limited number of thiol groups. Additionally, FNB-TNB may not be suitable for studying biological systems that are sensitive to the presence of fluorescent tags.

Future Directions

There are several potential future directions for the use of FNB-TNB in scientific research. One area of interest is the development of new labeling techniques that can be used in conjunction with FNB-TNB to study biological processes. Additionally, there is potential for the development of new fluorescent tags that can be used in combination with FNB-TNB to provide even more information about the behavior of labeled molecules in biological systems.
Conclusion:
FNB-TNB is a valuable tool for studying biological processes, particularly in the field of biochemistry. Its versatility and stability make it a reliable compound for labeling proteins and peptides, and its fluorescent tag allows for visualization and tracking of labeled molecules in biological systems. While there are limitations to its use, there is potential for future development and refinement of FNB-TNB and related compounds for use in scientific research.

Synthesis Methods

The synthesis of FNB-TNB involves several steps, including the reaction of 4-fluoro-1-naphthaldehyde with 2-mercapto-1,3-benzothiazole to form the intermediate compound, which is then reacted with 1-naphthylamine to produce the final product. The synthesis process has been optimized to improve yield and purity, making it a reliable method for producing FNB-TNB.

Scientific Research Applications

FNB-TNB has a wide range of potential applications in scientific research, particularly in the field of biochemistry. It can be used to label and detect proteins and peptides, allowing researchers to study their behavior and interactions in biological systems. FNB-TNB has been used in studies of enzyme kinetics, protein-protein interactions, and protein folding, among other applications.

properties

Product Name

N-(2-{[(4-fluoro-1-naphthyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)-1-naphthamide

Molecular Formula

C29H19FN2OS2

Molecular Weight

494.6 g/mol

IUPAC Name

N-[2-[(4-fluoronaphthalen-1-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]naphthalene-1-carboxamide

InChI

InChI=1S/C29H19FN2OS2/c30-25-14-12-19(22-9-3-4-10-23(22)25)17-34-29-32-26-15-13-20(16-27(26)35-29)31-28(33)24-11-5-7-18-6-1-2-8-21(18)24/h1-16H,17H2,(H,31,33)

InChI Key

DUYFQDOYPYWYER-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC4=C(C=C3)N=C(S4)SCC5=CC=C(C6=CC=CC=C56)F

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC4=C(C=C3)N=C(S4)SCC5=CC=C(C6=CC=CC=C56)F

Origin of Product

United States

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